molecular formula C18H23BrN4O2 B609891 Peficitinib hydrobromide CAS No. 1353219-05-2

Peficitinib hydrobromide

Número de catálogo B609891
Número CAS: 1353219-05-2
Peso molecular: 407.31
Clave InChI: ZUVPMAPXNYGJQC-ZVCJDZAXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peficitinib hydrobromide is used in the treatment of Psoriasis and Rheumatoid Arthritis.

Aplicaciones Científicas De Investigación

Application in Rheumatoid Arthritis Treatment

Peficitinib hydrobromide, a Janus kinase inhibitor targeting JAK1, JAK2, JAK3, and TYK2, is primarily researched for its efficacy in treating rheumatoid arthritis (RA). Clinical trials, including Phase II and III studies, have demonstrated significant improvements in RA symptoms. Peficitinib hydrobromide has been effective both as monotherapy and in combination with methotrexate or other conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), particularly in patients with moderate to severe RA and those who had an inadequate response to previous treatments (Gutierrez-Ureña et al., 2020).

Role in Inhibiting Cytokine Signaling

The mechanism of action of Peficitinib involves the inhibition of Janus kinase (JAK), which plays a crucial role in the activation of cytokine signaling pathways. This suppression of cytokine pathways is essential in reducing inflammation and joint destruction associated with rheumatoid arthritis. Peficitinib has shown a significant improvement in ACR20 and other measures of disease severity in clinical trials (Markham & Keam, 2019).

Pharmacokinetics and Safety Profile

Studies on the pharmacokinetics and safety of Peficitinib have revealed insights into its absorption, metabolism, and excretion. For instance, the impact of hepatic impairment on Peficitinib pharmacokinetic (PK) and safety profile was investigated in subjects with varying degrees of hepatic function. The findings suggested that Peficitinib dose reduction might be necessary in RA patients with moderate hepatic impairment (Miyatake et al., 2019).

Peficitinib's Effect on Monocyte Chemotactic Activity

Peficitinib has been studied for its impact on monocyte chemotactic activity, particularly in the context of its effects on fibroblast-like synoviocytes (FLS) obtained from patients with RA. The drug has been found to suppress monocyte chemotaxis and proliferation of FLS through the inhibition of inflammatory cytokines, suggesting its potential role in modulating immune cell migration and inflammation in RA (Ikari et al., 2019).

Comparative Efficacy with Other JAK Inhibitors

A systematic review and network meta-analysis compared the efficacy and safety of Peficitinib with other JAK inhibitors, such as Tofacitinib and Baricitinib, for the treatment of RA. The analysis indicated comparable efficacy of Peficitinib in reducing disease activity and joint damage progression, with no notable differences in safety outcomes observed (Tanaka et al., 2021).

Propiedades

Número CAS

1353219-05-2

Nombre del producto

Peficitinib hydrobromide

Fórmula molecular

C18H23BrN4O2

Peso molecular

407.31

Nombre IUPAC

1H-Pyrrolo(2,3-b)pyridine-5-carboxamide, 4-((5-hydroxytricyclo(3.3.1.13,7)dec-2-yl)amino)-, hydrobromide (1:1), stereoisomer

InChI

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9-,10-,11+,14-,18-;

Clave InChI

ZUVPMAPXNYGJQC-ZVCJDZAXSA-N

SMILES

O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Peficitinib hydrobromide

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peficitinib hydrobromide
Reactant of Route 2
Reactant of Route 2
Peficitinib hydrobromide
Reactant of Route 3
Peficitinib hydrobromide
Reactant of Route 4
Peficitinib hydrobromide
Reactant of Route 5
Reactant of Route 5
Peficitinib hydrobromide
Reactant of Route 6
Peficitinib hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.